4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 613249-70-0
VCID: VC20171495
InChI: InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+
SMILES:
Molecular Formula: C17H15BrN4OS
Molecular Weight: 403.3 g/mol

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 613249-70-0

Cat. No.: VC20171495

Molecular Formula: C17H15BrN4OS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione - 613249-70-0

Specification

CAS No. 613249-70-0
Molecular Formula C17H15BrN4OS
Molecular Weight 403.3 g/mol
IUPAC Name 4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+
Standard InChI Key ORQOTHVAVFBHOA-YBFXNURJSA-N
Isomeric SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br
Canonical SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₄BrN₄OS, with a molecular weight of 409.28 g/mol. Key structural features include:

  • A 1,2,4-triazole ring substituted at positions 3 and 4.

  • A 4-bromobenzylidene group (C₆H₄Br–CH=N–) at position 4.

  • A 3-ethoxyphenyl group (C₆H₄–O–C₂H₅) at position 3.

  • A thione (–S) group at position 5.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₄BrN₄OS
Molecular Weight409.28 g/mol
SolubilityPoor aqueous solubility; soluble in DMSO
Melting Point~200–250°C (estimated)
StabilityStable under inert conditions; light-sensitive

The planar arrangement of the triazole and aromatic rings facilitates π–π interactions, while intramolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯S) enhance stability .

Synthesis and Manufacturing

The synthesis typically involves a multi-step protocol:

  • Hydrazinolysis: Reaction of a carboxylic acid derivative with hydrazine to form a hydrazide.

  • Cyclization: Alkaline cyclization of the hydrazide with carbon disulfide (CS₂) to yield 4-amino-1,2,4-triazole-5-thione intermediates .

  • Schiff Base Formation: Condensation of the amino-triazole with 4-bromobenzaldehyde in ethanol under acidic conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Hydrazide FormationHydrazine hydrate, ethanol, reflux70–85%
CyclizationNaOH, CS₂, 80°C, 4–6 hrs60–75%
Schiff Base Condensation4-Bromobenzaldehyde, H₂SO₄, ethanol, reflux65–80%

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

ActivityModel Organism/EnzymeKey FindingSource
AntimicrobialE. coli, S. aureusMIC: 31.25–125 μg/mL
AntioxidantDPPH radical scavengingIC₅₀: 48.5–64.9 μg/mL
β-Lactamase InhibitionKPC-2, VIM-1 enzymesIC₅₀: 10–50 μM

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